

# Spectroscopic Profile of 2-Ethoxypropanoyl Chloride: A Technical Overview

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## Compound of Interest

Compound Name: 2-Ethoxypropanoyl chloride

Cat. No.: B15347068

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This technical guide provides a detailed analysis of the expected spectroscopic data for **2-Ethoxypropanoyl chloride**. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally analogous compounds and fundamental spectroscopic principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Ethoxypropanoyl chloride**. These predictions are derived from the known spectral characteristics of similar molecules such as ethyl lactate and 2-chloropropanoyl chloride.

Table 1: Predicted  $^1\text{H}$  NMR Data for **2-Ethoxypropanoyl Chloride**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~4.5 - 4.7	Quartet (q)	1H	CH
~3.6 - 3.8	Quartet (q)	2H	OCH <sub>2</sub>
~1.5 - 1.7	Doublet (d)	3H	CH <sub>3</sub> (on chiral center)
~1.2 - 1.4	Triplet (t)	3H	CH <sub>3</sub> (of ethoxy group)

Table 2: Predicted <sup>13</sup>C NMR Data for **2-Ethoxypropanoyl Chloride**

Chemical Shift ( $\delta$ , ppm)	Assignment
~170 - 175	C=O (acid chloride)
~75 - 80	CH (on chiral center)
~60 - 65	OCH <sub>2</sub>
~18 - 22	CH <sub>3</sub> (on chiral center)
~14 - 16	CH <sub>3</sub> (of ethoxy group)

Table 3: Predicted IR Spectroscopy Data for **2-Ethoxypropanoyl Chloride**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1780 - 1815	Strong	C=O stretch (acid chloride)
~2850 - 3000	Medium	C-H stretch (aliphatic)
~1050 - 1150	Strong	C-O stretch (ether)

Table 4: Predicted Mass Spectrometry (MS) Data for **2-Ethoxypropanoyl Chloride**

m/z	Interpretation
[M] <sup>+</sup>	Molecular ion peak. The presence of chlorine will result in an M+2 peak with an intensity ratio of approximately 3:1.
[M-Cl] <sup>+</sup>	Fragment corresponding to the loss of a chlorine atom.
[M-OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>	Fragment corresponding to the loss of an ethoxy group.
[CH <sub>3</sub> CHCO] <sup>+</sup>	Fragment corresponding to the acylium ion.

## General Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data described above.

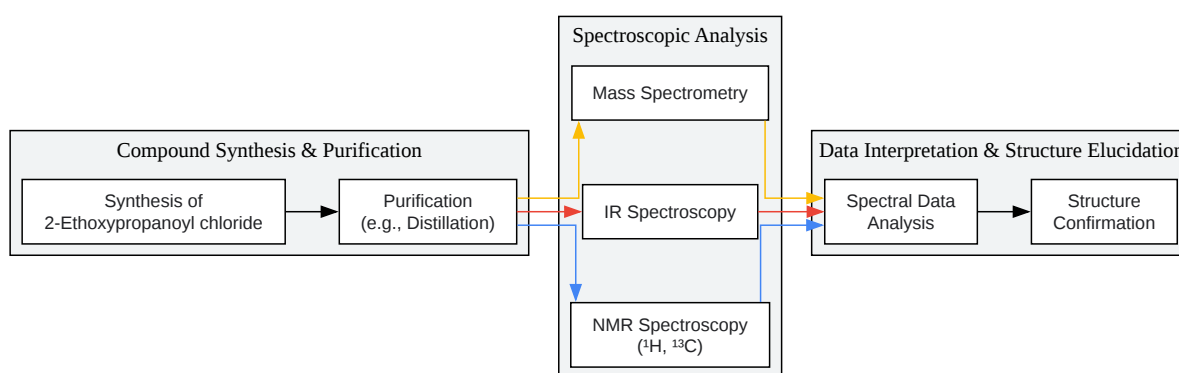
**Nuclear Magnetic Resonance (NMR) Spectroscopy:** A sample of **2-Ethoxypropanoyl chloride** would be dissolved in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>), and transferred to an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for <sup>1</sup>H). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

**Infrared (IR) Spectroscopy:** The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. The spectrum would be recorded over the standard mid-IR range (e.g., 4000-400 cm<sup>-1</sup>).

**Mass Spectrometry (MS):** Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) as the ionization source. The sample would be introduced into the instrument, and the resulting mass-to-charge (m/z) ratios of the parent ion and fragment ions would be recorded.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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